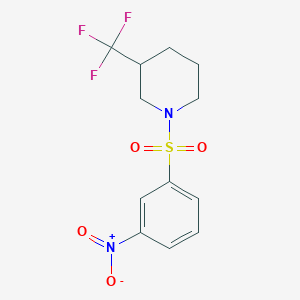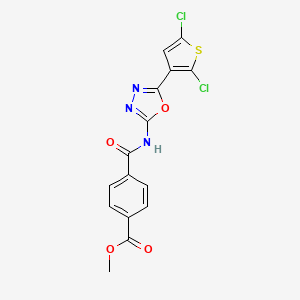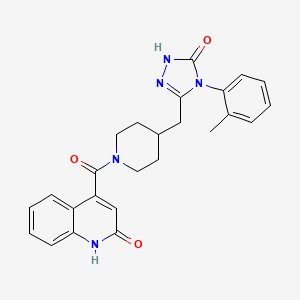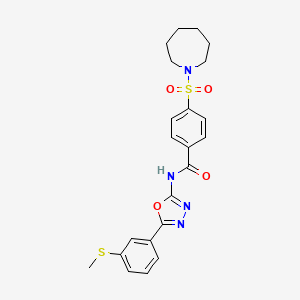![molecular formula C20H18F3N3O2S B2411182 N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide CAS No. 905772-15-8](/img/structure/B2411182.png)
N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-acetylphenyl)-4-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}butanamide is a useful research compound. Its molecular formula is C20H18F3N3O2S and its molecular weight is 421.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemistry and Mode of Action in Insecticides The chemical compound is closely related to sulfoxaflor, a novel class of insecticides known as sulfoximines. Sulfoxaflor demonstrates high efficacy against a range of sap-feeding insects, including those resistant to other insecticides. It acts as an agonist at insect nicotinic acetylcholine receptors (nAChRs), distinct from other nAChR agonists like neonicotinoids. The structural and functional uniqueness of sulfoximines contributes to their effectiveness against resistant insect pests (Sparks et al., 2013).
Development and Characterization as an Insecticide Sulfoxaflor's development stemmed from investigating the sulfoximine functional group. This research led to the creation of a new class of insect control agents. Sulfoxaflor, the first product from this class, exhibits broad-spectrum efficacy against many sap-feeding pests, with a mechanism of action involving the insect nicotinic receptor. Its unique structure sets it apart from other classes, such as neonicotinoids, in terms of efficacy and resistance profiles (Zhu et al., 2011).
Metabolic Differences in Insecticide Classes Studies indicate distinct metabolic pathways between sulfoximine-based insecticides like sulfoxaflor and neonicotinoids. These differences are evidenced in insect strains resistant to other insecticides, showing no cross-resistance to sulfoxaflor. This suggests a unique metabolic pathway and interaction with insect enzymes, contributing to its effectiveness against resistant strains (Sparks et al., 2012).
Potential in Organic Light Emitting Diodes (OLEDs) Research into iridium(III) complexes containing sulfanyl-functionalized cyclometallating ligands, related to the chemical structure of interest, shows promise in applications like OLEDs. These complexes exhibit unique photoluminescence properties, which can be leveraged in the development of advanced display and lighting technologies (Constable et al., 2014).
Utility in Heterocyclic Synthesis The compound is structurally similar to intermediates used in synthesizing various heterocyclic compounds. These synthetic pathways are crucial in pharmaceutical and chemical industries, enabling the creation of diverse molecular structures with potential therapeutic applications (Harb et al., 2006).
Propiedades
IUPAC Name |
N-(3-acetylphenyl)-4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylbutanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3N3O2S/c1-12-9-17(20(21,22)23)16(11-24)19(25-12)29-8-4-7-18(28)26-15-6-3-5-14(10-15)13(2)27/h3,5-6,9-10H,4,7-8H2,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCMZRJQKQVLJY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCCCC(=O)NC2=CC=CC(=C2)C(=O)C)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![tert-Butyl 2-(aminomethyl)hexahydro-1H-furo[3,4-b]pyrrole-1-carboxylate](/img/structure/B2411109.png)
![2-{[(3-Chloro-4-fluorobenzyl)amino]methyl}-6-methoxyphenol](/img/structure/B2411110.png)

![N-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2411112.png)


![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2411117.png)
![5-chloro-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2411119.png)


![5-[2-(2,2-Difluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2411122.png)